molecular formula C9H10BrNO2S B13921073 Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate

Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate

Cat. No.: B13921073
M. Wt: 276.15 g/mol
InChI Key: AZJRHCYJNAIQCB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a bromine atom and a cyclopropyl group attached to the thiazole ring makes this compound unique and of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The bromine and cyclopropyl groups may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyclopropylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • Ethyl 2-chlorothiazole-4-carboxylate
  • Ethyl 4-bromo-2-methylthiazole-5-carboxylate

These compounds share similar structural features but differ in the substituents attached to the thiazole ring.

This compound stands out due to the unique combination of the bromine atom and the cyclopropyl group, which may confer distinct properties and advantages in various applications.

Properties

IUPAC Name

ethyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-13-8(12)6-7(5-3-4-5)14-9(10)11-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJRHCYJNAIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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